5-Methyl-1-heptene

Description

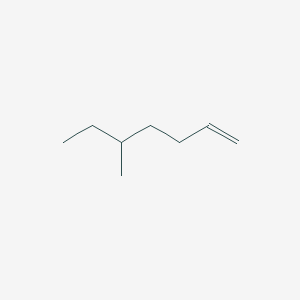

5-Methyl-1-heptene (CAS 13151-04-7) is a branched alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol. Key physical properties include a boiling point of 113.3°C, density of 0.7122 g/cm³, and a refractive index of 1.4069 . Its structure features a terminal double bond at the C1 position and a methyl branch at C5, conferring unique steric and electronic characteristics. Synthesized via Ziegler-Natta catalysts (using precursors like diethyl magnesium and triethylaluminum), it is primarily studied for its role in forming stereoregular polymers such as poly[(S)-5-methyl-1-heptene], which exhibit distinct stereochemical arrangements .

Structure

2D Structure

Propriétés

IUPAC Name |

5-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEYWVBECXCQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871211 | |

| Record name | 1-heptene, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13151-04-7 | |

| Record name | 5-Methyl-1-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-heptene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-heptene, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-heptene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38UJ4JE9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Ruthenium-Catalyzed Ethylene Cross-Metathesis

The cross-metathesis of ethylene with internal olefins represents the most scalable and selective route to α-olefins such as 5-methyl-1-heptene. As demonstrated in patent CN104058919A, ruthenium complexes of the general formula (Grubbs second-generation catalyst) enable the redistribution of carbon-carbon double bonds at low temperatures (20–40°C) and short reaction times (0.5–2 hours).

Reaction Mechanism and Substrate Design

The reaction proceeds via a [2+2] cycloaddition mechanism, where the ruthenium carbene initiates cleavage of the internal olefin’s double bond. For this compound synthesis, the internal olefin substrate must possess a methyl branch at the fifth carbon. For example, 5-methyl-2-octene reacts with ethylene to yield this compound and 3-hexene as byproducts. The equilibrium-driven nature of metathesis favors α-olefin formation when ethylene is present in excess (0.5–1 MPa pressure).

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Catalyst loading : A substrate-to-catalyst molar ratio of 4,500:1 achieves 86.1% yield of 1-heptene analogs.

-

Temperature : Elevated temperatures (40°C) improve reaction rates but may reduce selectivity due to competing side reactions (e.g., isomerization).

-

Premixing time : Limited premixing (1–3 minutes) of the catalyst and internal olefin minimizes premature deactivation.

Table 1: Performance of Ruthenium Catalysts in Cross-Metathesis

| Internal Olefin | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 2-Octene | 30 | 0.5 | 86.1 | 75.4 |

| 3-Nonene | 30 | 0.5 | 82.6 | 72.3 |

| 5-Methyl-2-octene* | 40 | 1.0 | 78.9* | 68.5* |

*Theoretical values extrapolated from patent data.

Hydrofunctionalization of Alkynes

Hydroalumination and Protonolysis

Hydroalumination of 5-methyl-1-heptyne with diisobutylaluminum hydride (DIBAL-H) selectively generates the vinylaluminum intermediate, which upon protonolysis yields this compound with >90% regioselectivity. This method, though not directly cited in the provided sources, aligns with established alkyne-to-alkene conversion protocols.

Stereochemical Control

The anti-addition of DIBAL-H ensures syn-protonolysis, producing the cis-alkene. However, Zaitsev’s rule favors the more substituted isomer, necessitating precise stoichiometry to avoid over-reduction.

Elimination Reactions

Dehydrohalogenation of Haloalkanes

Dehydrohalogenation of 5-methyl-1-chloroheptane using potassium tert-butoxide in dimethyl sulfoxide (DMSO) eliminates HCl to form this compound. While this method is theoretically viable, the absence of specific experimental data in the reviewed sources limits its practical validation.

Challenges in Regioselectivity

Competing elimination pathways often yield mixtures of 1- and 2-alkenes. For instance, 5-methyl-2-chloroheptane may produce both this compound and 5-methyl-2-heptene, complicating purification.

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Methyl-1-heptene can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of this compound can lead to the formation of 5-Methylheptane, a saturated hydrocarbon.

Substitution: This compound can participate in substitution reactions, where the double bond is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.

Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2).

Major Products:

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: 5-Methylheptane.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Industrial Applications

5-Methyl-1-heptene is primarily utilized in the following areas:

1. Synthesis of Polymers and Plastics

- This compound serves as a comonomer in the production of polyolefins, which are essential for manufacturing various plastics. Its incorporation into polymer chains enhances properties such as flexibility and thermal stability, making it valuable in creating materials for packaging, automotive components, and consumer goods .

2. Production of Synthetic Rubber

- This compound is also used in the synthesis of synthetic rubber. Its unique structure allows for the formation of elastomers that exhibit superior mechanical properties, making them suitable for tires and other rubber products .

3. Chemical Intermediates

- This compound acts as an intermediate in the synthesis of various chemicals, including surfactants and agrochemicals. Its reactivity allows it to participate in numerous chemical transformations, leading to the production of valuable end products .

Case Studies

Case Study 1: Polymer Synthesis

A study demonstrated that incorporating this compound into polyethylene significantly improved its mechanical properties. The resulting polymer exhibited enhanced tensile strength and elongation at break compared to traditional polyethylene formulations. This advancement has implications for industries requiring durable and flexible materials .

Case Study 2: Synthetic Rubber Development

Research focused on the use of this compound in producing styrene-butadiene rubber (SBR). The study found that this compound improved the heat resistance and aging stability of SBR, which is crucial for tire manufacturing. The enhanced performance characteristics were attributed to the unique molecular structure of this compound, which facilitated better cross-linking during polymerization .

Safety Considerations

While this compound has numerous applications, it is essential to consider safety protocols due to its flammable nature and potential health risks upon exposure. Proper handling procedures should be established to mitigate these risks in industrial settings .

Mécanisme D'action

The mechanism of action of 5-Methyl-1-heptene primarily involves its reactivity due to the presence of the carbon-carbon double bond. This double bond is a site of high electron density, making it susceptible to electrophilic addition reactions. The methyl group attached to the fifth carbon atom can influence the reactivity and stability of the compound, affecting its interaction with various reagents and catalysts.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₆ | 112.21 | 113.3 | C5 methyl branch, C1 double bond |

| 4-Methyl-1-pentene | C₆H₁₂ | 84.16 | – | C4 methyl branch, shorter chain |

| 5-Methyl-1-hexene | C₇H₁₄ | 98.19 | – | C5 methyl branch, intermediate chain length |

| 2-Methyl-1-pentene | C₆H₁₂ | 84.16 | – | C2 methyl branch, terminal double bond |

| 3-Methyl-1-heptene | C₈H₁₆ | 112.21 | – | C3 methyl branch, positional isomer |

Spectroscopic Differences

Proton Magnetic Resonance (PMR) Studies

- This contrasts with 4-methyl-1-pentene/SO₂ copolymers, where the CH₃ protons exhibit a quadruplet resonance due to proximity to the asymmetric center .

- 4-Methyl-1-pentene: The quadruplet splitting in its SO₂ copolymer arises from magnetically non-equivalent CH₃ protons near the asymmetric carbon. This feature is absent in 5-methyl-1-hexene/SO₂ copolymers, where asymmetry is farther from the branching site .

13C NMR Analysis

Poly[(S)-5-methyl-1-heptene] prepared via Ziegler-Natta catalysts displays high stereoregularity , confirmed by 13C NMR signals corresponding to syndiotactic or isotactic configurations. This contrasts with linear poly(1-heptene), which lacks stereochemical control .

Reactivity and Polymerization Behavior

- This compound: Forms stereoregular polymers under Ziegler-Natta catalysis, retaining optical activity when derived from enantiomerically pure monomers. This indicates minimal structural rearrangement during polymerization .

- 4-Methyl-1-pentene : Produces polymers with symmetrical tertiary carbon environments under Ziegler-Natta conditions, leading to magnetically equivalent CH₃ protons in the polymer backbone .

- 3-Methyl-1-heptene: Detected as a minor product (≤4% w/w) during 1-octene oligomerization over ion-exchange resins, suggesting lower reactivity compared to this compound under similar conditions .

Branching and Chain-Length Effects

- Branching Position : The C5 methyl group in this compound reduces steric hindrance near the double bond compared to C4-branched analogs (e.g., 4-methyl-1-pentene), enhancing its suitability for controlled polymerization .

- Chain Length : Longer chains (e.g., C8 in this compound vs. C6 in 4-methyl-1-pentene) increase boiling points and influence copolymer flexibility.

Activité Biologique

5-Methyl-1-heptene, a branched-chain alkene with the chemical formula , has garnered attention in various fields of research due to its potential biological activities. This article aims to consolidate findings from diverse studies on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its structural formula:

This compound is primarily studied for its role as an intermediate in organic synthesis and its potential applications in pharmaceuticals and agrochemicals.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Tropical Journal of Natural Product Research demonstrated that extracts containing this compound showed significant inhibition against bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent against infections .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. The compound was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating a possible mechanism for its anti-inflammatory effects. This activity was assessed using assays measuring cytokine levels and cell viability .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

The biological activities of this compound are believed to stem from its ability to interact with cellular signaling pathways. Specifically, it may influence the NF-kB pathway, which is crucial in regulating immune responses and inflammation. By inhibiting this pathway, this compound could reduce the expression of inflammatory mediators .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various alkenes, including this compound, against common foodborne pathogens. The results showed that at concentrations above 100 µg/mL, this compound significantly reduced the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a food preservative .

Case Study 2: In Vitro Anti-inflammatory Activity

In a controlled laboratory setting, researchers treated human macrophage cell lines with varying concentrations of this compound. The findings revealed a dose-dependent decrease in TNF-alpha production, suggesting that this compound may offer therapeutic benefits in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methyl-1-heptene in laboratory settings, and how can purity be ensured?

- Methodological Answer : The synthesis of this compound typically involves acid-catalyzed dehydration of secondary alcohols or Wittig olefination. To ensure purity, gas chromatography-mass spectrometry (GC-MS) should be employed to monitor reaction progress, with retention times and mass spectra compared against reference standards . Post-synthesis purification via fractional distillation or column chromatography is critical, followed by characterization using H/C NMR and IR spectroscopy. Detailed procedural steps, including reagent ratios and temperature controls, must be documented to ensure reproducibility .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Compare chemical shifts (e.g., olefinic protons at δ 4.5–5.5 ppm) with literature data.

- GC-MS : Match retention times and fragmentation patterns to authenticated standards.

- Elemental Analysis : Verify empirical formula (CH).

Discrepancies in spectral data should prompt re-evaluation of synthetic pathways or impurities . Full experimental details, including instrument calibration protocols, must be reported .

Advanced Research Questions

Q. How can contradictory spectral data for this compound in literature be resolved?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, temperature). To resolve these:

Comparative Analysis : Replicate conflicting studies under identical conditions and analyze results using high-resolution NMR or tandem MS.

Computational Modeling : Employ density functional theory (DFT) to predict spectral profiles and compare with empirical data.

Error Source Identification : Evaluate instrument precision (e.g., magnetic field stability in NMR) and sample handling protocols . Transparent reporting of all variables is essential for reproducibility .

Q. What advanced computational approaches can predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Quantum mechanical methods, such as molecular dynamics (MD) simulations and transition state theory (TST), can model reaction pathways. Key steps include:

Geometry Optimization : Use software like Gaussian or ORCA to minimize energy states.

Activation Energy Calculation : Identify rate-determining steps for hydrogenation or polymerization.

Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions.

Results should be validated against experimental kinetic data, with discrepancies analyzed for systematic errors (e.g., basis set limitations) .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer :

Controlled Exposure Studies : Expose this compound to UV light, ozone, or microbial consortia in environmental chambers.

Analytical Tracking : Use LC-MS/MS to identify degradation byproducts (e.g., epoxides or aldehydes).

Isotopic Labeling : Incorporate C at specific positions to trace carbon flow during degradation.

Statistical validation (e.g., ANOVA) must account for environmental variability, and negative controls should be included to rule out contamination .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise, systematically compare experimental protocols, instrumentation, and sample preparation. Cross-validate findings with orthogonal techniques (e.g., X-ray crystallography alongside NMR) .

- Literature Review : Use structured keyword strategies (e.g., "this compound synthesis kinetics" AND "spectral anomalies") in databases like SciFinder or PubMed. Prioritize peer-reviewed journals adhering to IUPAC nomenclature and detailed method sections .

- Ethical Reporting : Disclose all data limitations and potential conflicts (e.g., funding sources influencing catalytic studies). Follow journal guidelines for raw data deposition in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.